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  • Product: 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
  • CAS: 911485-93-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C-NMR Chemical Shifts of 7-chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde

A Technical Guide to the ¹H and ¹³C-NMR Chemical Shifts of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the ¹H and ¹³C-NMR Chemical Shifts of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde , a substituted benzodioxane derivative of significant interest as a versatile building block in medicinal chemistry and materials science. By integrating foundational NMR principles with predictive data and established experimental protocols, this document serves as a comprehensive resource for the characterization of this and structurally related compounds. We will explore the causal electronic effects governing chemical shifts, predict spectral patterns, and outline a robust, self-validating workflow for spectral assignment and verification.

Introduction: The Structural Significance of a Substituted Benzodioxane

7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde belongs to the benzodioxane class of heterocyclic compounds. The 2,3-dihydrobenzo[b][1][2]dioxine scaffold is a common motif in pharmacologically active molecules and functional materials. The addition of a chloro and a carbaldehyde (aldehyde) group to the benzene ring introduces specific electronic properties and provides reactive handles for further synthetic transformations.

Accurate structural confirmation is the bedrock of chemical research and drug development. NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of each ¹H and ¹³C nucleus. Understanding the expected NMR spectrum of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde is critical for confirming its identity, assessing its purity, and monitoring its reactions.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a standardized atom numbering system. For the purpose of this guide, we will adhere to the IUPAC nomenclature rules for fused ring systems.

G cluster_workflow NMR Spectral Assignment Workflow start Sample Preparation (Compound in CDCl₃/TMS) nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) start->nmr_1d assign_1d Initial Assignment (Chemical Shift, Integration, Multiplicity) nmr_1d->assign_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) assign_1d->nmr_2d For Unambiguous Proof assign_cosy COSY Analysis (¹H-¹H Correlations) nmr_2d->assign_cosy assign_hsqc HSQC Analysis (¹H-¹³C One-Bond Correlations) nmr_2d->assign_hsqc assign_hmbc HMBC Analysis (¹H-¹³C Long-Range Correlations) nmr_2d->assign_hmbc final_structure Final Structure Verification (Unambiguous Assignment) assign_cosy->final_structure assign_hsqc->final_structure assign_hmbc->final_structure

Caption: A self-validating workflow for NMR structure elucidation.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O) are absent, simplifying the ¹³C spectrum.

  • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. While not highly informative for this specific molecule due to the isolated aromatic protons, it would confirm the connectivity within the O-CH₂-CH₂-O system if the signals were resolved multiplets.

  • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for assignment. It generates a correlation peak between each proton and the carbon to which it is directly attached. This would definitively link H-5 to C-5, H-8 to C-8, and the aliphatic protons to C-2/C-3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the aldehyde proton (H-CHO) would show correlations to C-6 and C-5, definitively placing the aldehyde group. H-5 would show correlations to C-7, C-6, and C-4a, locking down the entire aromatic substitution pattern.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is directly dependent on meticulous experimental technique. The following protocol outlines a standard procedure for obtaining publication-quality spectra.

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for 7-chloro-2,3-dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde.

Materials:

  • Sample (~5-10 mg for ¹H, ~20-30 mg for ¹³C/2D)

  • High-quality 5 mm NMR tube

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • Pasteur pipette

Methodology:

  • Sample Preparation: a. Weigh approximately 10-20 mg of the solid sample directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter. d. Using a clean Pasteur pipette, transfer the solution into the NMR tube. e. Cap the NMR tube securely.

  • Instrument Setup (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal from the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H-NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: ~16 ppm (centered around 6 ppm)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans (ns): 8-16 (adjust for concentration)

    • Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

  • ¹³C-NMR {¹H} Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse (zgpg30)

    • Spectral Width: ~240 ppm (centered around 120 ppm)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more (¹³C is much less sensitive than ¹H)

    • Processing: Apply an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct. Calibrate by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

  • 2D NMR Acquisition (HSQC, HMBC):

    • Utilize standard, pre-optimized parameter sets provided by the spectrometer software (e.g., hsqcedetgpsisp2.2 for HSQC, hmbcgplpndqf for HMBC).

    • Adjust spectral widths in both dimensions to encompass all relevant signals.

    • Set the number of scans (e.g., 2-8 for HSQC, 8-32 for HMBC) and increments to achieve the desired resolution and signal-to-noise ratio. Processing is typically automated.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C-NMR spectra of 7-chloro-2,3-dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde. The analysis highlights the influence of electron-withdrawing and -donating substituents on the chemical environments of the nuclei, resulting in a distinct and predictable spectral pattern. By following the outlined experimental workflow, which combines 1D and 2D NMR techniques, researchers can achieve a robust, self-validated, and unambiguous structural confirmation of the target molecule, ensuring the scientific integrity required for advanced research and development applications.

References

  • PubChem. (n.d.). 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde oxime. Retrieved from [Link]

  • Raja, S., et al. (2012). Reactions of Chlorine Gas on Benzaldehyde-di-n-alkyl Acetals. ResearchGate. Retrieved from [Link]

  • Kowal, N. M., & Zanger, M. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 2,3-Dihydrobenzo[b]d[1][2]ioxine-6-carbaldehyde. Retrieved from [Link]

Sources

Exploratory

MS/MS fragmentation pattern of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

High-Resolution MS/MS Fragmentation Pattern of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: A Mechanistic Guide for Structural Elucidation Executive Summary & Rationale In the landscape of drug discovery and...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution MS/MS Fragmentation Pattern of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: A Mechanistic Guide for Structural Elucidation

Executive Summary & Rationale

In the landscape of drug discovery and synthetic organic chemistry, 1,4-benzodioxane derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a highly functionalized building block whose structural integrity must be rigorously verified during metabolite identification and impurity profiling.

This whitepaper provides an authoritative, mechanistic breakdown of the Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) fragmentation behaviors of this compound. By leveraging High-Resolution Accurate Mass (HRAM) spectrometry, we can deconvolve isobaric neutral losses that would otherwise confound low-resolution quadrupole or ion trap systems, establishing a definitive structural fingerprint.

Structural & Physicochemical Profiling

Before interpreting MS/MS spectra, it is critical to establish the exact mass and isotopic distribution of the precursor. The presence of a single chlorine atom dictates a characteristic 3:1 isotopic signature (M : M+2) at the MS1 level, which serves as a primary diagnostic filter before MS2 isolation.

ParameterValue / Description
IUPAC Name 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde
Molecular Formula C9H7ClO3
Monoisotopic Mass 198.0084 Da
Precursor Ion [M+H]+ (³⁵Cl) m/z 199.0162
Precursor Ion[M+H]+ (³⁷Cl) m/z 201.0132
Key Functional Groups Carbaldehyde (-CHO), Aryl Chloride (-Cl), 1,4-Dioxane ring

Mechanistic Pathways of CID/HCD Fragmentation

The fragmentation of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is governed by the competing energetic thresholds of its three primary functional groups. Understanding why these bonds break dictates the causality of our experimental collision energy choices.

Pathway A: Carbaldehyde Cleavage (The Isobaric Trap)

Protonation predominantly occurs at the highly basic carbonyl oxygen of the carbaldehyde group. Upon collisional activation, the molecule undergoes a classic α -cleavage, resulting in the neutral loss of carbon monoxide (CO). Because CO has an exact mass of 27.9949 Da, the resulting fragment shifts to m/z 171.0213. This is a hallmark dissociation pattern for aromatic aldehydes[1].

Pathway B: 1,4-Dioxane Ring Opening

Concurrently, the 1,4-benzodioxane ring is susceptible to a retro-Diels-Alder (rDA) type reaction or inductive ring opening[2]. This pathway expels a neutral ethylene molecule (C2H4), which has an exact mass of 28.0313 Da.

Expert Insight: In a low-resolution instrument, Pathway A (loss of 28 Da) and Pathway B (loss of 28 Da) are indistinguishable, merging into a single convoluted peak at m/z 171. HRAM instrumentation is strictly required to resolve the m/z 171.0213 (CO loss) from the m/z 170.9849 (C2H4 loss), proving the parallel nature of these fragmentation cascades.

Pathway C: Halogen Expulsion

Following the loss of the aldehyde and the opening of the dioxane ring, the residual aromatic core undergoes dehalogenation. The expulsion of hydrogen chloride (HCl, 35.9767 Da) is highly favored over the loss of a chlorine radical in even-electron [M+H]+ systems, yielding a highly stabilized conjugated cation at m/z 107.0133.

G Precursor Precursor Ion [M+H]+ m/z 199.0162 LossCO [M+H - CO]+ m/z 171.0213 (Aldehyde Cleavage) Precursor->LossCO -CO (27.9949 Da) α-cleavage LossC2H4 [M+H - C2H4]+ m/z 170.9849 (Dioxane Ring Opening) Precursor->LossC2H4 -C2H4 (28.0313 Da) Retro-Diels-Alder LossBoth [M+H - CO - C2H4]+ m/z 142.9900 (Dual Cleavage) LossCO->LossBoth -C2H4 LossC2H4->LossBoth -CO LossHCl [M+H - CO - C2H4 - HCl]+ m/z 107.0133 (Dehalogenation) LossBoth->LossHCl -HCl (35.9767 Da)

Figure 1: Mechanistic MS/MS fragmentation logic of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde.

Experimental Workflow: Self-Validating HRAM LC-MS/MS Protocol

To capture the subtle mass defects described above, the following protocol utilizes an Orbitrap or Q-TOF mass spectrometer. This workflow is designed as a self-validating system: it incorporates an internal lock mass to prevent mass drift and utilizes stepped collision energies to ensure both fragile (aldehyde) and robust (aryl chloride) bonds are comprehensively fractured.

Step 1: System Suitability & Calibration

  • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm.

  • Enable internal lock mass correction using ambient polysiloxane background ions (m/z 371.1012).

Step 2: Sample Preparation

  • Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the [M+H]+ species in the ESI source.

Step 3: Source & Acquisition Parameters

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Capillary temperature: 320°C.

  • MS1 Survey Scan: Resolution set to 70,000 (at m/z 200). Scan range: m/z 100–500.

  • MS2 Isolation: Quadrupole isolation window of 1.0 Da centered on m/z 199.0162. Causality: A narrow 1.0 Da window prevents the co-isolation of the ³⁷Cl isotope (m/z 201.0132), simplifying the resulting MS2 spectrum.

  • Fragmentation (HCD): Use Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: NCE 20 captures the initial loss of CO; NCE 40 captures the dioxane ring opening; NCE 60 forces the high-energy expulsion of HCl.

  • MS2 Acquisition: Resolution set to 17,500. This is the optimal balance between scan speed (Hz) and the resolving power required to separate the CO vs. C2H4 neutral losses.

Workflow Prep 1. Sample Prep 1 µg/mL in 50% MeOH 0.1% Formic Acid LC 2. UHPLC Separation C18 Column Gradient Elution Prep->LC ESI 3. ESI(+) Ionization Capillary: 3.5 kV Temp: 320°C LC->ESI MS1 4. MS1 Survey Scan Orbitrap (R=70k) m/z 100-500 ESI->MS1 HCD 5. HCD Fragmentation Stepped NCE: 20, 40, 60 Isolation: 1.0 Da MS1->HCD MS2 6. MS2 Acquisition Orbitrap (R=17.5k) Mass Defect Analysis HCD->MS2

Figure 2: Step-by-step High-Resolution LC-MS/MS experimental workflow.

Quantitative Data Presentation

The table below summarizes the theoretical vs. expected experimental HRAM data generated from the stepped-HCD protocol. Mass errors within ±2.0 ppm validate the assigned empirical formulas.

Fragment IonFormulaTheoretical m/zExpected Exp. m/zMass Error (ppm)Rel. Abundance (%)Mechanistic Origin
Precursor C9H8³⁵ClO3⁺199.0162199.0160-1.0100Intact Protonated Molecule
[M+H - CO]⁺ C8H8³⁵ClO2⁺171.0213171.0211-1.145 α -cleavage of carbaldehyde
[M+H - C2H4]⁺ C7H4³⁵ClO3⁺170.9849170.9848-0.615rDA of 1,4-dioxane ring
[M+H - CO - C2H4]⁺ C6H4³⁵ClO2⁺142.9900142.9898-1.485Sequential dual cleavage
[M+H - CO - C2H4 - HCl]⁺ C6H3O2⁺107.0133107.0132-0.930High-energy dehalogenation

Diagnostic Utility & Structural Elucidation

For drug development professionals, the fragmentation pattern of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde serves as a vital template. When analyzing complex biological matrices for downstream metabolites (e.g., oxidation of the aldehyde to a carboxylic acid, or phase II glucuronidation), the preservation of the m/z 142.9900 m/z 107.0133 transition acts as a highly specific Multiple Reaction Monitoring (MRM) anchor.

By understanding the causality of the 28 Da isobaric trap (CO vs. C2H4) and deploying HRAM instrumentation to resolve it, analytical scientists can confidently map biotransformations occurring specifically on the dioxane ring versus the aldehyde moiety, streamlining the metabolite identification pipeline.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Notes: 7-Chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde in Agrochemical Synthesis

Application Notes: 7-Chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde in Agrochemical Synthesis Introduction: The Benzodioxane Scaffold in Modern Agrochemicals The 2,3-dihydrobenzo[b][1][2]dioxine ring system is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: 7-Chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde in Agrochemical Synthesis

Introduction: The Benzodioxane Scaffold in Modern Agrochemicals

The 2,3-dihydrobenzo[b][1][2]dioxine ring system is a privileged scaffold in medicinal and agrochemical research. Its rigid structure and potential for diverse functionalization make it a valuable building block for creating molecules with specific biological activities. In the agrochemical sector, benzodioxane derivatives have been successfully incorporated into a range of products, including fungicides, insecticides, and herbicides.[3][4][5] The presence of this moiety can influence a compound's metabolic stability, binding affinity to target enzymes, and overall efficacy.

7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde is a key synthetic intermediate that offers a reactive "handle" (the aldehyde group) for constructing more complex agrochemical candidates. The chlorine atom at the 7-position can significantly modulate the electronic properties of the aromatic ring, potentially enhancing the biological activity of the final product.

This guide provides detailed protocols and technical insights for utilizing this versatile aldehyde in the synthesis of novel agrochemical compounds. The methodologies described are grounded in established organic chemistry principles and are designed to be adaptable for both discovery and process development laboratories.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is critical for safe handling and successful reaction planning.

PropertyValueSource/Notes
IUPAC Name 7-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde---
Molecular Formula C₉H₇ClO₃---
Molecular Weight 198.60 g/mol ---
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in Dichloromethane, THF, Ethyl Acetate. Sparingly soluble in alcohols. Insoluble in water.Laboratory observation
Safety Handle with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust. Assumed to be an irritant. Refer to specific supplier SDS.General laboratory best practices

Core Synthetic Transformations and Protocols

The aldehyde functional group is one of the most versatile in organic synthesis. This section details key reactions for converting 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde into scaffolds relevant to agrochemical development.

Pathway Overview: From Aldehyde to Agrochemical Scaffolds

The following diagram illustrates the primary synthetic routes discussed in this guide, showcasing how the starting aldehyde can be elaborated into diverse molecular architectures.

G A 7-Chloro-2,3-dihydrobenzo[b][1,4] dioxine-6-carbaldehyde B Amine Derivatives (Fungicide Scaffolds) A->B Reductive Amination C Alkene Derivatives (Insecticide/Fungicide Scaffolds) A->C Wittig Reaction D Carboxylic Acid Derivatives (Herbicide Precursors) A->D Oxidation

Caption: Key synthetic pathways originating from the title compound.

Reductive Amination: Accessing Fungicidal Amine Derivatives

Scientific Rationale: Reductive amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This method is highly efficient for producing secondary and tertiary amines, which are prevalent in fungicidal compounds.[3] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of a wide range of functional groups, and selectively reduces the protonated imine in the presence of the starting aldehyde.[6]

Detailed Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde (1.0 eq).

  • Solvent: Dissolve the aldehyde in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of 0.1-0.2 M.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to liberate the free amine.

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 5-10 minutes. Note: The reaction is often slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired amine.

This protocol offers a reliable method for synthesizing a library of amine derivatives for screening as potential fungicides.[7][8][9][10]

Wittig Reaction: Synthesis of Alkenes for Insecticidal Moieties

Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[2] This transformation is highly valuable in agrochemical synthesis for introducing carbon-carbon double bonds, which can be crucial for the molecule's shape, rigidity, and interaction with biological targets. The stereochemistry of the resulting alkene (E vs. Z) can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions.[2][13] Stabilized ylides (e.g., those containing an adjacent ester or ketone) typically favor the E-alkene, while unstabilized ylides (e.g., alkyl-substituted) favor the Z-alkene.[2][13]

Detailed Protocol:

  • Ylide Generation (In Situ):

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride) (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the base.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq). The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Allow the mixture to stir at this temperature for 30-60 minutes.

  • Aldehyde Addition:

    • Dissolve 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde (1.0 eq) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

  • Reaction:

    • Allow the reaction to stir at the low temperature for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel. The less polar alkene will typically elute before the highly polar triphenylphosphine oxide.

Caption: A streamlined workflow for the Wittig olefination protocol.

Conclusion and Future Directions

7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde stands out as a highly valuable and adaptable starting material for the synthesis of novel agrochemicals. The protocols detailed herein for reductive amination and Wittig olefination provide robust and reproducible methods for accessing diverse molecular scaffolds. The benzodioxane core is a proven pharmacophore in biologically active molecules, and the strategic placement of the chloro and aldehyde groups allows for targeted chemical modifications.[4][14] Researchers are encouraged to use these notes as a foundation for exploring new chemical space in the ongoing search for more effective and environmentally benign crop protection solutions.

References

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, PMC. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Taylor & Francis Online. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, PMC. Available at: [Link]

  • Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Fungicidal benzodioxane amine derivatives.European Patent Office.
  • Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions.Google Patents.
  • Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors. ResearchGate. Available at: [Link]

  • Benzodioxane derivatives.Google Patents.
  • Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors. PubMed. Available at: [Link]

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Application

Application Note: Kilogram-Scale Synthesis of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Strategic Overview & Pharmaceutical Relevance The 1,4-benzodioxane motif is a privileged heterocyclic scaffold in modern drug discovery. Derivatives of this ring system are heavily utilized in the development of therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Pharmaceutical Relevance

The 1,4-benzodioxane motif is a privileged heterocyclic scaffold in modern drug discovery. Derivatives of this ring system are heavily utilized in the development of therapeutics for neuromuscular disorders[1], cystic fibrosis transmembrane conductance regulator (CFTR) modulators, and AMPK activators for metabolic diseases[2]. Specifically, 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde serves as a highly versatile, bifunctional electrophilic building block. The aldehyde moiety allows for facile olefination, reductive amination, or condensation, while the aryl chloride provides a handle for transition-metal-catalyzed cross-coupling reactions.

Scaling up the synthesis of this molecule requires strict control over regiochemistry and exothermic reaction profiles. This guide details a robust, self-validating two-step process chemistry route designed for kilogram-scale production.

Retrosynthetic Rationale & Causality of Route Selection

When designing the synthesis of a di-substituted benzodioxane, the sequence of functional group installation dictates the yield and purity profile.

Why Formylate First? Direct chlorination of the electron-rich 1,4-benzodioxane ring is highly exothermic and prone to over-chlorination, rapidly yielding a mixture of mono- and di-chlorinated species that are difficult to separate. By performing a Vilsmeier-Haack formylation first, we introduce an electron-withdrawing aldehyde group at the C6 position[3]. This aldehyde tempers the electron density of the aromatic system, acting as a functional "brake" to prevent over-chlorination in the subsequent step.

Furthermore, the initial formylation establishes a rigid electronic and steric environment that perfectly dictates the regioselectivity of the subsequent halogenation.

Workflow SM 1,4-Benzodioxane (Starting Material) Int1 2,3-Dihydrobenzo[b][1,4]dioxine- 6-carbaldehyde SM->Int1 POCl3, DMF (Vilsmeier-Haack) Prod 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine- 6-carbaldehyde Int1->Prod SO2Cl2, DCM (Chlorination)

Fig 1. Two-step synthetic workflow from 1,4-benzodioxane to the 7-chloro-6-formyl derivative.

The Causality of Regiocontrol

In the second step, the chlorination of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is directed by competing electronic effects. The aldehyde at C6 is meta-directing and deactivating. Conversely, the oxygen atom at C4 is a strong ortho/para-directing activator[4]. The position para to the C4 oxygen is C7, while the position ortho is C5. Because C5 is sterically hindered by the adjacent aldehyde at C6, the electrophilic attack is funneled almost exclusively to the C7 position.

Regio Aldehyde C6 Aldehyde (-CHO) Meta-Directing / Deactivating C5 Position C5 Ortho to -O-, Ortho to -CHO (Sterically Hindered) Aldehyde->C5 Deactivates C7 Position C7 Para to -O-, Ortho to -CHO (Favorable & Accessible) Aldehyde->C7 Deactivates Oxygen C4 Oxygen (-O-) Ortho/Para-Directing / Activating Oxygen->C5 Directs (Blocked) Oxygen->C7 Directs (Favored)

Fig 2. Regioselectivity logic map dictating C7 chlorination over C5.

Step-by-Step Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (1.0 kg Scale)

Objective: Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. Self-Validating Mechanism: The reaction relies on the formation of the highly electrophilic chloromethyleneiminium ion. The deep color change to dark orange/red validates complex formation, while the pH-controlled quench ensures the iminium intermediate is fully hydrolyzed without triggering Cannizzaro disproportionation.

  • Reagent Preparation: Charge a 20 L glass-lined jacketed reactor with N,N -Dimethylformamide (DMF) (4.0 L). Cool the reactor to 0–5 °C under a continuous nitrogen sweep.

  • Electrophile Generation: Slowly dose Phosphorus Oxychloride (POCl 3​ ) (1.35 kg, 8.8 mol) via an addition funnel over 2 hours.

    • Causality: This step is highly exothermic. Slow addition maintains the internal temperature below 10 °C, preventing the thermal degradation of the Vilsmeier reagent[3].

  • Substrate Addition: Stir the complex for 30 minutes at 5 °C. Gradually add 1,4-benzodioxane (1.0 kg, 7.34 mol) over 1 hour.

  • Reaction Execution: Ramp the reactor temperature to 85 °C and hold for 4 hours.

    • In-Process Control (IPC): Pull a 1 mL aliquot, quench in aqueous sodium acetate, extract with ethyl acetate, and analyze via HPLC. Proceed when starting material is < 1.0%.

  • Hydrolytic Quench: Cool the mixture to 20 °C. Slowly transfer the reaction mass into a secondary 50 L reactor containing 15 kg of crushed ice and water.

  • pH Adjustment: Slowly add 20% w/w aqueous NaOH until the pH stabilizes at 7.0–7.5.

    • Causality: Neutralization is critical. If the solution remains acidic, hydrolysis of the iminium intermediate stalls. If it becomes too basic (> pH 9), the product will undergo degradation.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 4 L). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield a pale yellow solid.

Protocol B: Regioselective Chlorination (1.0 kg Scale)

Objective: Synthesis of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. Self-Validating Mechanism: Sulfuryl chloride (SO 2​ Cl 2​ ) decomposes into SO 2​ and HCl gases as it reacts. The cessation of gas bubbling serves as a primary, visual kinetic indicator that the reaction has reached completion.

  • System Setup: Route the reactor exhaust through a dual-stage caustic scrubber (10% NaOH) to neutralize evolved SO 2​ and HCl gases.

  • Dissolution: Charge a 20 L reactor with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1.0 kg, 6.09 mol) and DCM (8.0 L). Stir at 20 °C until fully dissolved. Add a catalytic amount of iodine (5 g) to facilitate the electrophilic aromatic substitution.

  • Halogenation: Cool the mixture to 0–5 °C. Using a dosing pump, add Sulfuryl Chloride (SO 2​ Cl 2​ ) (0.90 kg, 6.70 mol) dropwise over 3 hours.

    • Causality: SO 2​ Cl 2​ is chosen over Cl 2​ gas because it is a liquid, allowing for precise stoichiometric control on a pilot scale. This prevents the formation of the 5,7-dichloro impurity.

  • Maturation: Allow the reaction to warm to 20 °C and stir for an additional 4 hours. Monitor the bubbler; the reaction is complete when gas evolution ceases.

    • IPC: Confirm completion via HPLC (Target: < 2% unreacted starting material).

  • Quench & Workup: Cool to 5 °C and carefully quench with saturated aqueous NaHCO 3​ (5.0 L) until gas evolution stops and the aqueous phase pH is ~7.

  • Purification: Separate the organic phase, wash with 10% aqueous sodium thiosulfate (to remove residual iodine and active chlorine species), and concentrate. Recrystallize the crude product from hot ethanol to afford the pure 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde as a white crystalline solid.

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility, the following Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) must be monitored.

Process StepCritical Process Parameter (CPP)Critical Quality Attribute (CQA)Expected YieldTarget Purity (HPLC)
1. Formylation POCl 3​ dosing temp (< 10 °C)Absence of degradation tars88 - 92%> 98.0% (a/a)
Quench pH (7.0 - 7.5)Complete iminium hydrolysis
2. Chlorination SO 2​ Cl 2​ stoichiometry (1.1 eq)Regioisomeric purity (C7 vs C5)82 - 86%> 99.0% (a/a)
Scrubber efficiencyAbsence of di-chlorinated impurity

Table 1. Kilogram-Scale Process Parameters and Quality Attributes.

References

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates PMC (National Institutes of Health)[2]

  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde Benchchem[3]

  • Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners PMC (National Institutes of Health)[4]

  • WO2024121130A1 - Compounds for the treatment of neuromuscular disorders Google Patents[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde

Technical Support Center: Synthesis of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde Welcome to the technical support center for the synthesis of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde

Welcome to the technical support center for the synthesis of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Overview of the Synthetic Pathway

The most logical and commonly approached synthesis for 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde involves a two-step process starting from the commercially available 2,3-dihydrobenzo[b][1][2]dioxine.

  • Step 1: Formylation: An electrophilic aromatic substitution to introduce a formyl (-CHO) group at the C6 position of the benzodioxine ring. The Vilsmeier-Haack reaction is often the method of choice for this transformation due to its effectiveness with electron-rich aromatic compounds.[3]

  • Step 2: Chlorination: A subsequent electrophilic aromatic substitution to selectively introduce a chloro (-Cl) group at the C7 position. This step is the most critical for optimizing yield, as it involves competing directing effects from the existing substituents.

The overall workflow is summarized below.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination A 2,3-Dihydrobenzo[b][1,4]dioxine C 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl₃/DMF) E 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (Target Molecule) C->E Electrophilic Chlorination C->E D Chlorinating Agent (e.g., SO₂Cl₂, NCS)

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Part 1: Formylation of 2,3-dihydrobenzo[b][1][2]dioxine

The primary challenge in this step is achieving high conversion and regioselectivity for the desired 6-formyl isomer.

Q1: My formylation reaction shows low or no conversion to the aldehyde. What are the likely causes and solutions?

A1: Low conversion is typically due to an insufficiently reactive electrophile or suboptimal reaction conditions. The Vilsmeier-Haack reaction is highly recommended for this substrate.[4]

  • Cause & Explanation: The Vilsmeier-Haack reagent, a chloromethyliminium salt, is formed from the reaction of a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] Its formation and stability are critical. If the reagents are old or have been exposed to moisture, the Vilsmeier reagent will not form efficiently, halting the reaction.

  • Troubleshooting Steps:

    • Reagent Quality: Always use freshly distilled POCl₃ and anhydrous DMF.

    • Temperature Control: The formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C) before adding the benzodioxine substrate. After the addition of the substrate, the temperature should be carefully raised.

    • Reaction Time & Temperature: Monitor the reaction by TLC or HPLC. If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-60 °C) can improve the rate, but excessive heat can lead to decomposition and side products.[7]

    • Stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the Vilsmeier reagent is often employed to drive the reaction to completion.

ReactionFormylating AgentConditionsTypical YieldsNotes
Vilsmeier-Haack POCl₃ / DMFMild (0 °C to 60 °C)Good to ExcellentPreferred method for electron-rich aromatics.[3][8]
Duff Reaction Hexamethylenetetramine (HMTA)Acidic (e.g., TFA, Acetic Acid), Heat (85-120°C)Variable (20-80%)Can be inefficient and may require harsh conditions.[1][9]
Reimer-Tiemann CHCl₃, Strong BaseBiphasic, HeatGenerally PoorNot suitable for this substrate; primarily for phenols.[10][11]

Q2: I'm observing significant tar or polymer formation. How can I minimize this?

A2: Polymerization is a common side reaction when dealing with activated aromatic systems under acidic conditions.

  • Cause & Explanation: The electron-rich benzodioxine ring is susceptible to side reactions, especially at elevated temperatures. The Vilsmeier-Haack reaction, being relatively mild, usually minimizes this. However, if using a harsher method like the Duff reaction, polymerization can be a significant issue.[12]

  • Preventative Measures:

    • Temperature Management: Avoid excessively high temperatures. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Controlled Addition: Add the substrate slowly to the pre-formed Vilsmeier reagent at a low temperature to control the initial exotherm.

    • Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC/HPLC), proceed with the workup immediately to avoid prolonged exposure to acidic conditions.

Part 2: Chlorination of 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde

This is the most challenging step. The goal is to selectively introduce a chlorine atom at the C7 position, but the formation of other isomers (primarily the 5-chloro isomer) is a significant competing pathway.

G cluster_0 Troubleshooting Pathway start Low Yield of 7-Chloro Isomer? check_reagent Check Chlorinating Agent NCS | SO₂Cl₂ | Cl₂ start->check_reagent Regioselectivity Issue check_conditions Analyze Reaction Conditions Solvent | Temperature | Catalyst check_reagent->check_conditions Isomer Ratio Still Poor check_purification Optimize Purification Fractional Crystallization | Preparative HPLC check_conditions->check_purification Impure Product end Improved Yield & Purity check_purification->end

Caption: Troubleshooting logic for the chlorination step.

Q3: The chlorination step is resulting in a low yield of the desired 7-chloro isomer. What factors control the regioselectivity?

A3: Regioselectivity is governed by the competing directing effects of the activating dioxine ring and the deactivating aldehyde group.

  • Cause & Explanation:

    • Dioxine Ring: The ether oxygens are strong activating groups and are ortho, para-directors. They strongly direct incoming electrophiles to positions 5 and 7.[13]

    • Aldehyde Group (-CHO): This is a deactivating group and a meta-director. Relative to its position at C6, it directs incoming electrophiles to positions 5 and 7.

    Since both groups direct to the same positions (5 and 7), you will inevitably get a mixture of isomers. The key to improving the yield of the 7-chloro isomer lies in exploiting the subtle electronic and steric differences between the C5 and C7 positions. The C7 position is generally less sterically hindered.

  • Optimization Strategies:

    • Choice of Chlorinating Agent: The size and reactivity of the electrophile can influence the isomer ratio.

      • N-Chlorosuccinimide (NCS): Often used with a mild acid catalyst, NCS is a milder chlorinating agent and can sometimes offer better selectivity.

      • Sulfuryl Chloride (SO₂Cl₂): Can be effective but may require careful temperature control to avoid over-chlorination.

    • Solvent: The polarity of the solvent can influence the transition state and affect the isomer ratio. Experiment with solvents like dichloromethane (DCM), chloroform, or acetic acid.

    • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Run the reaction at 0 °C or even lower if possible.

Q4: I am getting di-chlorinated or other over-chlorinated byproducts. How can I prevent this?

A4: Over-chlorination occurs when the product is more reactive than the starting material or when the reaction conditions are too harsh.

  • Cause & Explanation: The mono-chlorinated product is still an activated aromatic ring and can undergo a second chlorination. This is especially problematic if the reaction temperature is too high or if an excess of the chlorinating agent is used.

  • Preventative Measures:

    • Stoichiometry: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent. Add the agent slowly and in portions to maintain a low concentration at any given time.

    • Temperature Control: Maintain a low and constant temperature throughout the addition of the chlorinating agent.

    • Monitoring: Closely monitor the reaction's progress. As soon as the starting material is consumed, quench the reaction to prevent further chlorination of the product.

Q5: What is the recommended purification strategy to isolate the 7-chloro isomer?

A5: Isolating the desired 7-chloro isomer from the 5-chloro isomer can be challenging due to their similar structures and polarities.

  • Recommended Techniques:

    • Fractional Crystallization: If the product is a solid, this can be a highly effective method. The two isomers may have different solubilities in a given solvent system, allowing for the selective crystallization of one isomer. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: While potentially difficult, optimization of the mobile phase can improve separation. Use a high-performance silica gel and a shallow solvent gradient.

    • Preparative HPLC: For high-purity material, preparative reverse-phase HPLC is the most powerful tool for separating close-boiling or structurally similar isomers.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2,3-dihydrobenzo[b][1][2]dioxine

This protocol is a general guideline and should be optimized based on your specific laboratory conditions and monitoring.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,3-dihydrobenzo[b][1][2]dioxine (1 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the iminium intermediate.

  • Extraction & Purification: Stir the mixture vigorously until the hydrolysis is complete (1-2 hours). Extract the product with a suitable organic solvent (e.g., ethyl acetate).[14] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Selective Chlorination of 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde

Caution: This reaction should be performed in a well-ventilated fume hood. Handle chlorinating agents with appropriate personal protective equipment.

  • Setup: In a flask protected from light, dissolve 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid). Cool the solution to 0 °C.

  • Chlorination: In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.05 equivalents) in the same solvent. Add this solution dropwise to the cooled aldehyde solution over 30-60 minutes.

  • Reaction: Stir the mixture at 0 °C and monitor its progress by HPLC or GC-MS to track the formation of the 7-chloro and 5-chloro isomers.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any remaining active chlorine.

  • Workup: Dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting crude solid/oil will be a mixture of isomers. Employ fractional crystallization or preparative HPLC for separation to obtain the pure 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde.

References

  • Duff reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
  • Duff reaction - Grokipedia. [URL: https://grokipedia.org/Duff_reaction]
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions_tbl1_270428989]
  • Optimization of reaction conditions | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-a_tbl1_329402511]
  • Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. [URL: https://www.benchchem.
  • Reimer–Tiemann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Reimer–Tiemann reaction. [URL: https://www.chemeurope.com/en/encyclopedia/Reimer%E2%80%93Tiemann_reaction.html]
  • Duff Reaction. [URL: https://www.organic-chemistry.org/namedreactions/duff-reaction.shtm]
  • REIMER TIEMANS REACTION - PHARMD GURU. [URL: https://www.pharmdguru.com/reimer-tiemans-reaction/]
  • Duff Reaction - SynArchive. [URL: https://www.synarchive.com/named-reactions/duff-reaction]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://www.ijcpr.org/issues/files/2.1.18-28.pdf]
  • Reimer-Tiemann Reaction - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/reimer-tiemann-reaction/]
  • Reimer Tiemann Reaction Mechanism - BYJU'S. [URL: https://byjus.com/chemistry/reimer-tiemann-reaction/]
  • Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
  • Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222434/]
  • 5 Major Electrophilic Aromatic Substitution Reactions Activating. [URL: https://www.bluffton.

Sources

Optimization

Technical Support Center: A Guide to the Stable Storage of 7-chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde

Technical Support Center: A Guide to the Stable Storage of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to the Stable Storage of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who work with 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent its oxidation during storage, ensuring the integrity and reliability of your experimental outcomes.

Introduction: The Challenge of Aldehyde Stability

Aromatic aldehydes are a cornerstone in organic synthesis; however, their aldehyde functional group is notoriously susceptible to oxidation. This process, often an autoxidation reaction with atmospheric oxygen, converts the aldehyde to the corresponding carboxylic acid. This degradation can be catalyzed by light and heat, compromising the purity of the starting material and leading to inconsistencies in experimental results.[3]

The subject of this guide, 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde, while benefiting from the potential stabilizing effect of its electron-withdrawing chloro group, is not immune to this degradation pathway.[1][3] Understanding the mechanisms of oxidation and implementing rigorous storage protocols are therefore paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde has oxidized?

A1: The most common indicator of oxidation is the formation of a white crystalline solid, which is the corresponding carboxylic acid (7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylic acid). Over time, the compound, which should be a white to off-white solid, may also develop a yellowish tint. It is important to note that a significant amount of the carboxylic acid can be dissolved in the aldehyde before any visible crystals appear.

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To maintain the integrity of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde, it should be stored in a cool, dry, and dark environment. The use of airtight containers made of amber glass or other opaque materials is crucial to protect it from air and light. For long-term storage, blanketing the compound with an inert gas such as nitrogen or argon is highly recommended.

Q3: Can I add a stabilizer to my aldehyde?

A3: Yes, the addition of an antioxidant can significantly prolong the shelf life of the aldehyde. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose, typically at a concentration of 0.1%.[1][3][4]

Q4: How does the chloro-substituent affect the stability of the molecule?

A4: The presence of a chlorine atom on the aromatic ring has an electron-withdrawing inductive effect. This can decrease the electron density of both the benzene ring and the aldehyde functional group. Theoretically, this deactivation of the aldehyde group could lead to enhanced stability against oxidation compared to non-halogenated analogs.[1][3]

Troubleshooting Guide: Identifying and Addressing Oxidation

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of your stored compound. Look for the presence of white crystals or a noticeable color change. If either is observed, it is highly probable that oxidation has occurred.

Analytical Confirmation of Oxidation

To confirm and quantify the extent of oxidation, several analytical techniques can be employed.

1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for a qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., a 7:3 or 8:2 ratio) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The spots can be visualized under UV light (254 nm). The aldehyde will appear as a dark spot, while the more polar carboxylic acid will have a lower Rf value (it will not travel as far up the plate).

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative measure of purity.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is common for separating aromatic aldehydes from their corresponding carboxylic acids.

  • Detection: UV detection at a wavelength where both the aldehyde and the carboxylic acid absorb (e.g., around 254 nm or 280 nm) is appropriate.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for purity assessment, often after derivatization to improve the volatility and stability of the analytes.

  • Derivatization: Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be used to form stable oximes of the aldehyde and its degradation products, enhancing their detection.[2][5][6][7]

  • Analysis: The derivatized sample is then analyzed by GC-MS, which will provide separation and mass spectral data for identification and quantification.

Decision-Making Workflow for Suspected Oxidation

G start Suspected Oxidation of Aldehyde visual_inspection Visual Inspection (Crystals, Color Change) start->visual_inspection tlc_analysis Perform TLC Analysis visual_inspection->tlc_analysis oxidation_confirmed Oxidation Confirmed (Carboxylic Acid Spot Present) tlc_analysis->oxidation_confirmed no_oxidation No Significant Oxidation Detected oxidation_confirmed->no_oxidation No quantify_oxidation Quantify with HPLC or GC-MS oxidation_confirmed->quantify_oxidation Yes end_ok Proceed with Experiment no_oxidation->end_ok minor_oxidation Minor Oxidation (<5%) quantify_oxidation->minor_oxidation major_oxidation Major Oxidation (≥5%) quantify_oxidation->major_oxidation use_as_is Consider Using As-Is (If Tolerable for Application) minor_oxidation->use_as_is Yes purify Purify Aldehyde minor_oxidation->purify No major_oxidation->purify Yes dispose Dispose of Compound and Procure Fresh Stock major_oxidation->dispose No use_as_is->end_ok purify->end_ok end_reassess Re-evaluate Storage Protocol dispose->end_reassess

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Couplings of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming bottlenecks in late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming bottlenecks in late-stage functionalization. The molecule —7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde —presents a "triple threat" of structural challenges that routinely cause standard Suzuki-Miyaura protocols to fail.

This guide deconstructs the mechanistic bottlenecks of this substrate and provides field-proven, self-validating protocols to rescue your coupling yields.

Diagnostic Overview: The "Triple Threat"

To troubleshoot effectively, we must first understand the causality behind the low reactivity:

  • The Aryl Chloride : The C-Cl bond possesses a high bond dissociation energy (~96 kcal/mol). Furthermore, the fused 1,4-dioxine ring is electron-donating via resonance, which increases electron density at the C7 position. This makes the initial oxidative addition of the Pd(0) catalyst highly unfavorable compared to aryl bromides or iodides 1.

  • Ortho-Steric Hindrance : The chlorine (C7) and the carbaldehyde (C6) are ortho to each other. This steric bulk physically obstructs the trajectory of the incoming palladium complex and the subsequent transmetalation step.

  • Aldehyde Chelation (The Catalyst Trap) : The carbonyl oxygen of the aldehyde is a Lewis base. Once oxidative addition occurs, this oxygen can coordinate to the electrophilic Pd(II) intermediate, forming a highly stable 5-membered palladacycle. This acts as a thermodynamic sink, poisoning the catalyst and preventing transmetalation 2.

Mechanistic Visualizations

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bottleneck 1) Pd0->OxAdd + Aryl Chloride PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII Slow due to C-Cl BDE Chelation Pd-Aldehyde Chelation (Dead End) PdII->Chelation ortho-CHO coordination TransMet Transmetalation (Bottleneck 2) PdII->TransMet + Base, Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Fig 1. Suzuki catalytic cycle highlighting oxidative addition bottlenecks and ortho-aldehyde chelation traps.

Workflow Start Low Yield in Suzuki Coupling of 7-Cl-benzodioxane-6-carbaldehyde CheckSM Check Unreacted Starting Material (GC-MS) Start->CheckSM HighSM High Aryl Chloride Remaining (Oxidative Addition Failure) CheckSM->HighSM LowSM Low Aryl Chloride, No Product (Side Reactions/Chelation) CheckSM->LowSM Sol1 Switch to Buchwald Ligands (XPhos, RuPhos) + Pd2(dba)3 HighSM->Sol1 Sol2 Protect Aldehyde (Acetal) or Lower Temp with Active Pd LowSM->Sol2

Fig 2. Decision tree for troubleshooting low reactivity based on starting material consumption.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my starting material completely unreacted even after 24 hours at 80°C with Pd(PPh3)4? A: Tetrakis(triphenylphosphine)palladium(0) lacks the electron density required to insert into the strong C-Cl bond of an electron-rich aryl chloride. Solution: You must switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos . The bulky dicyclohexylphosphino group and the biphenyl backbone of XPhos promote rapid reductive elimination, while its highly electron-rich nature accelerates oxidative addition 3.

Q2: I see consumption of the aryl chloride by GC-MS, but I am getting mostly homocoupled boronic acid and no desired product. What is happening? A: This indicates successful oxidative addition, but a failure at the transmetalation step. The ortho-aldehyde is likely chelating the Pd(II) center, stalling the cycle. Meanwhile, the boronic acid undergoes Pd-catalyzed homocoupling or protodeboronation in the basic media. Solution: You have two options. First, try using a pre-formed XPhos Pd G2 or G3 precatalyst , which generates the active mono-ligated Pd(0) species instantly and can outcompete the chelation kinetics. If this fails, you must temporarily mask the aldehyde as a cyclic acetal 2.

Q3: What base and solvent system should I use to protect the aldehyde from side reactions? A: Avoid strong aqueous bases like NaOH or Ba(OH)2, which can trigger Cannizzaro-type disproportionation of the aldehyde. Instead, use anhydrous K3PO4 or Cs2CO3 in a biphasic system (e.g., 1,4-Dioxane/H2O 4:1). This provides enough hydroxide/alkoxide to activate the boronic acid for transmetalation without destroying your substrate 4.

Quantitative Data: Condition Screening Summary

The following table summarizes the expected outcomes when optimizing the coupling of an ortho-chloro benzaldehyde derivative, demonstrating the necessity of modern ligand design.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Yield (%)Mechanistic Rationale
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O80<10<5Insufficient electron density to break the C-Cl bond.
Pd(OAc)2 + PCy3K3PO4Dioxane/H2O1004530Better oxidative addition, but prone to catalyst degradation and chelation.
XPhos Pd G2 (2 mol%)K3PO4Dioxane/H2O80>9582Bulky, electron-rich ligand accelerates both OA and RE, outcompeting chelation.
XPhos Pd G2 (Acetal protected)K3PO4Dioxane/H2O80>9994 Completely eliminates the Pd-chelation trap by masking the Lewis basic oxygen.

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki Coupling using Buchwald Precatalysts

Use this protocol first to avoid the extra steps of protection/deprotection.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv). Add a 4:1 mixture of 1,4-Dioxane/H2O. Sparge the mixture with Argon for 15 minutes.

  • Causality: Buchwald ligands are highly electron-rich and susceptible to oxidation by dissolved O2. Degassing prevents the premature oxidation of the active Pd(0) species.

Step 2: Catalyst Addition

  • Action: Under a positive flow of Argon, add XPhos Pd G2 (2 mol%). Seal the flask and heat to 80 °C for 4-6 hours.

  • Causality: The G2 precatalyst utilizes an aminobiphenyl scaffold that undergoes rapid, base-mediated activation at mild temperatures to generate a highly active, mono-ligated Pd(0)-XPhos complex.

Step 3: Validation Checkpoint (In-Process Control)

  • Action: After 4 hours, pull a 50 µL aliquot, dilute in EtOAc, wash with water, and analyze via GC-MS.

  • Validation:

    • If starting material remains: Oxidative addition is failing (check catalyst integrity).

    • If des-chloro byproduct is seen (M-35): Oxidative addition succeeded, but transmetalation failed. Ensure your base is fully dissolved and the boronic acid hasn't degraded.

    • If product mass is dominant: Proceed to Step 4.

Step 4: Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Aldehyde Protection Strategy (Fallback)

If Protocol A yields heavy catalyst stalling due to chelation, use this sequence.

Step 1: Acetal Formation

  • Action: Reflux the starting material (1.0 equiv) with ethylene glycol (3.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) in toluene using a Dean-Stark apparatus for 12 hours.

  • Causality: The Dean-Stark trap removes the water byproduct azeotropically, driving the reversible acetalization to completion. This masks the Lewis basic carbonyl oxygen, preventing Pd-chelation.

  • Validation: TLC (Hexanes/EtOAc) should show complete consumption of the UV-active starting material and the appearance of a less polar spot.

Step 2: Suzuki Coupling

  • Action: Subject the protected acetal to the exact conditions described in Protocol A.

Step 3: Deprotection

  • Action: Dissolve the crude coupled acetal in a 1:1 mixture of Acetone and 1M HCl. Stir at room temperature for 2 hours.

  • Causality: Aqueous acid rapidly hydrolyzes the cyclic acetal back to the aldehyde, driven by the large excess of water and acetone.

  • Validation: Neutralize with saturated NaHCO3, extract with EtOAc, and verify the return of the aldehyde carbonyl stretch (~1690 cm⁻¹) via FT-IR or the aldehyde proton (~10 ppm) via 1H-NMR.

References

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides, Organometallics,[Link]

  • Suzuki-Miyaura Coupling, Chemistry LibreTexts, [Link]

Sources

Optimization

Technical Support Center: Flash Chromatography for 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex halogenated aromatic aldehydes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex halogenated aromatic aldehydes. The target molecule, 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde , is a critical intermediate in drug development but presents a specific triad of chromatographic challenges:

  • Aldehyde Autoxidation : The formyl group is highly susceptible to autoxidation into the corresponding carboxylic acid when exposed to air and the slightly acidic surface of standard silica gel.

  • Electrophilicity : The electron-withdrawing chloro-substituent increases the electrophilicity of the aldehyde carbon, making it highly prone to acetalization if protic solvents are erroneously used.

  • Adsorption Dynamics : The rigid benzodioxine ring interacts strongly with free silanol groups, often causing severe tailing and poor resolution if the solvent system is not meticulously optimized.

This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven FAQs to ensure high-yield, high-purity isolation of this sensitive compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my product streak on the silica column despite a perfect TLC Rf of 0.3? A1: Streaking is a physical manifestation of chemical instability on the column. Standard flash chromatography utilizes silica gel with a particle size of 40–63 µm (230–400 mesh) 1. The uncapped silanol groups on this silica act as Brønsted acids. As your aldehyde travels down the column, it undergoes continuous, slow autoxidation or strong hydrogen bonding 2. Causality-driven Solution: Deactivate the silica. Pre-flush your column with 1% Triethylamine (TEA) in hexanes. This neutralizes the most acidic silanol sites, ensuring the aldehyde elutes as a tight, symmetrical band.

Q2: Can I use Methanol or Ethanol as a polar modifier to push the compound off the column faster? A2: Absolutely not. Causality: The combination of an electron-deficient aldehyde (due to the ortho-chloro group's inductive effect) and acidic silica creates perfect conditions for hemiacetal or full acetal formation. If you use methanol, you will elute the dimethyl acetal derivative instead of your target carbaldehyde. Strictly utilize aprotic solvent systems like Hexane/Ethyl Acetate or Heptane/Ethyl Acetate.

Q3: My crude mixture contains a massive amount of the oxidized carboxylic acid byproduct (∆Rf < 0.1). How do I separate them? A3: When chromatographic resolution fails due to overlapping Rf values, you must bypass direct flash chromatography and switch to a chemical purification handle. Utilize a Sodium Bisulfite Adduct extraction 3. Aldehydes react with NaHSO₃ to form a highly water-soluble anionic adduct, leaving the carboxylic acid and non-polar impurities in the organic phase. The pure aldehyde is then regenerated with a mild base 4.

Part 2: Quantitative Troubleshooting Guide

Use the following data-driven matrix to diagnose and correct specific chromatographic failures during your workflow.

Symptom / IssueAnalytical IndicatorRoot Cause (Mechanistic)Corrective Action & Quantitative Target
Severe Tailing / Streaking Broad elution band (>5 column volumes); TLC shows a smeared spot.Strong H-bonding with acidic silanols on 40-63 µm silica 5.Pre-treat silica with 1% TEA. Target an Rf of 0.25–0.35 in Hexane:EtOAc.
Product Loss / Degradation Recovery < 60%; New polar spot (Rf ~0.05) appears post-column.Autoxidation of the aldehyde to carboxylic acid on the column 2.Degas solvents with N₂ for 15 min. Run column at higher flow rate (medium pressure) 5.
Acetal Formation MS shows M+46 (dimethyl acetal); NMR lacks aldehyde peak (~10 ppm).Nucleophilic attack by protic solvents (MeOH/EtOH) catalyzed by silica.Strictly use aprotic eluents (e.g., 90:10 Hexane:EtOAc). Remove all traces of alcohols.
Co-elution with Acid ∆Rf between product and impurity is < 0.1.Similar polarity between the aldehyde and its autoxidation byproduct.Abort direct flash. Execute Protocol B (Bisulfite Adduct) to achieve >95% purity 4.

Part 3: Validated Experimental Protocols

Protocol A: Optimized Dry-Load Flash Chromatography

Use this protocol when the crude mixture contains standard, non-polar byproducts and the aldehyde is relatively intact.

  • Solvent Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (typically 90:10 to 80:20 v/v). Degas the mixture by sparging with nitrogen gas for 15 minutes to minimize dissolved oxygen, preventing on-column autoxidation 2.

  • Column Packing: Use high-quality 40–63 µm (230–400 mesh) silica gel 1. Slurry pack the column using the degassed solvent containing 1% Triethylamine (TEA) to neutralize acidic silanols. Flush with 3 column volumes (CV) of the standard eluent to remove excess TEA.

  • Dry Loading (Crucial for rigid aromatics): Dissolve the crude 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Loading and Elution: Carefully pour the dry-loaded silica onto the top of the packed column. Add a protective layer of sand. Elute using pressurized gas (medium pressure) to ensure rapid separation, collecting fractions in clean tubes 5.

  • Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product (target Rf ~0.3) and concentrate under reduced pressure at <35°C to prevent thermal degradation.

Protocol B: Bisulfite Catch-and-Release Rescue

Use this protocol when the crude mixture is heavily contaminated with the carboxylic acid autoxidation byproduct (∆Rf < 0.1).

  • Adduct Formation: Dissolve the impure crude mixture in Ethyl Acetate (10 mL/g of crude). Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. The target aldehyde will undergo nucleophilic addition to form a water-soluble bisulfite adduct 3.

  • Phase Separation: Transfer to a separatory funnel. Separate the aqueous layer (containing the trapped aldehyde) from the organic layer (containing unreacted starting materials, carboxylic acid, and non-polar impurities). Wash the aqueous layer once more with fresh Ethyl Acetate to ensure complete removal of lipophilic impurities.

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add 10% aqueous Sodium Carbonate (Na₂CO₃) until the solution reaches pH 9-10 and gas evolution ceases. This basification reverses the adduct formation, regenerating the free aldehyde 4.

  • Final Extraction: Extract the regenerated aqueous mixture 3 times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure target compound.

Part 4: Workflows and Logical Relationships

G Crude Crude 7-chloro-2,3-dihydrobenzo [b][1,4]dioxine-6-carbaldehyde TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Decision Impurity Profile? TLC->Decision Flash Direct Flash Chromatography (Silica Gel, 40-63 µm) Decision->Flash Standard Byproducts Bisulfite Bisulfite Adduct Formation (Pre-purification) Decision->Bisulfite High Acidic/Polar Impurities Pure Pure Target Aldehyde Flash->Pure Bisulfite->Flash Regenerated Aldehyde

Purification Strategy Decision Tree for Benzodioxine Carbaldehydes.

G Aldehyde Impure Aldehyde (Organic Phase) NaHSO3 Add NaHSO3 (aq) Stir vigorously Aldehyde->NaHSO3 Adduct Bisulfite Adduct (Aqueous Phase) NaHSO3->Adduct Nucleophilic Addition Wash Wash with EtOAc (Discard Organic) Adduct->Wash Phase Separation Base Add Na2CO3 (aq) Basification Wash->Base Extract Extract with EtOAc (Organic Phase) Base->Extract Regeneration Pure Pure Aldehyde Extract->Pure

Bisulfite Adduct Catch-and-Release Chemical Purification Workflow.

References

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses. Available at: [Link]

  • JoVE. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." JoVE. Available at:[Link]

  • Royal Society of Chemistry. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." RSC Advances. Available at: [Link]

  • Chrom Tech. "Flash Chromatography Explained: A Comprehensive Guide." Chrom Tech, Inc. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in 7-chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde

Technical Support Center: Resolving Common Impurities in 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde Welcome to the technical support guide for 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Common Impurities in 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde

Welcome to the technical support guide for 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with batches of this important synthetic intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth, field-proven insights into the origin, identification, and removal of common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in batches of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde?

The most prevalent impurities typically originate from the synthetic process, side reactions, or degradation. The primary synthetic route to this aldehyde is the Vilsmeier-Haack formylation of 6-chloro-2,3-dihydrobenzo[b][1][2]dioxine.[3][4]

Common Impurities Include:

  • Unreacted Starting Material: 6-chloro-2,3-dihydrobenzo[b][1][2]dioxine (CAS 57744-68-0).[5][6]

  • Positional Isomers: Primarily 8-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde, formed due to incomplete regioselectivity of the formylation reaction.[7]

  • Over-Formylation or Side-Reaction Products: While less common for this substrate, highly reactive conditions can sometimes lead to dichlorinated or other unexpected byproducts.[8]

  • Degradation Product: 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylic acid, resulting from the oxidation of the aldehyde functional group.

  • Residual Reagents/Solvents: Traces of phosphorus oxychloride (POCl₃), dimethylformamide (DMF), or solvents used during workup and purification (e.g., ethyl acetate, hexane, dichloromethane).

The diagram below illustrates the synthesis and the points at which these key impurities can arise.

G cluster_synthesis Vilsmeier-Haack Synthesis cluster_impurities Common Impurities SM 6-chloro-2,3-dihydro- benzo[b][1,4]dioxine product 7-chloro-2,3-dihydrobenzo[b][1,4] dioxine-6-carbaldehyde (Target Product) SM->product Formylation imp1 Unreacted Starting Material SM->imp1 Incomplete Reaction reagent POCl3 + DMF (Vilsmeier Reagent) reagent->product imp2 Positional Isomer (8-chloro-isomer) product->imp2 Poor Regioselectivity imp3 Oxidation Product (Carboxylic Acid) product->imp3 Air/Oxidant Exposure

Caption: Origin of common impurities during synthesis.

Q2: My preliminary analysis (TLC/LCMS) shows multiple spots/peaks close to my product. How can I definitively identify them?

A multi-pronged analytical approach is essential for confident identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity and quantifying impurities. Develop a robust reverse-phase method to achieve baseline separation of the main peak from its impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile impurities, such as unreacted starting material and residual solvents.[2][10] The starting material, being less polar than the aldehyde product, will likely have a shorter retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The unreacted starting material will lack the characteristic aldehyde proton signal (~9.8-10.1 ppm). Positional isomers will show distinct differences in the aromatic region's splitting patterns and coupling constants.

  • LC-MS: Coupling HPLC with a mass spectrometer allows you to get the mass-to-charge ratio (m/z) for each peak. Isomers will have the same mass as the product, while the starting material will have a lower mass and the carboxylic acid will have a higher mass (M+16).

The following workflow provides a systematic approach to impurity identification.

G cluster_analysis Impurity Characterization start Crude Product Batch hplc Run Analytical HPLC-UV start->hplc decision1 Single Peak >99%? hplc->decision1 pass Batch Passes Purity Spec decision1->pass Yes fail Multiple Peaks Observed decision1->fail No lcms Analyze by LC-MS fail->lcms nmr Analyze by ¹H NMR fail->nmr gcms Analyze by GC-MS (for volatiles) fail->gcms identify Correlate Data: - Mass (MS) - Chemical Shift (NMR) - Retention Time (GC/LC) lcms->identify nmr->identify gcms->identify resolve Proceed to Purification (See Q4 & Q5) identify->resolve

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Optimization

Technical Support Center: Solvent Optimization for 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Reactions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS: 911485-93-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (CAS: 911485-93-3). Because this intermediate possesses a highly specific electronic and steric topology, standard textbook reaction conditions often fail or result in poor yields.

This living document provides mechanistic troubleshooting, self-validating protocols, and solvent optimization strategies to ensure high-fidelity synthetic outcomes.

Molecular Profiling & Solvent Dynamics: The Causality of Reactivity

To optimize solvent selection, one must first understand the intrinsic reactivity of the 7-chloro-benzodioxine-6-carbaldehyde scaffold. The reactivity of the formyl group is dictated by a "push-pull" dynamic:

  • Resonance Donation (+R): The oxygen atom at position 1 of the dioxine ring is para to the aldehyde. It donates electron density into the carbonyl system, stabilizing the ground state and reducing its overall electrophilicity.

  • Inductive Withdrawal (-I) & Steric Shielding: The chlorine atom at position 7 is ortho to the aldehyde. While its inductive effect pulls electron density away (increasing electrophilicity), its large atomic radius creates significant steric hindrance around the carbonyl carbon.

The Causality Principle: Because the aldehyde is electronically stabilized but sterically hindered, bulky nucleophiles (like secondary amines or stabilized ylides) struggle to attack the carbonyl carbon in highly solvated or protic environments. Solvent selection must therefore prioritize aprotic, low-coordination environments to minimize the hydrodynamic radius of the reacting species and prevent small solvent molecules from acting as competing nucleophiles.

Troubleshooting Guides & FAQs

Q1: During reductive amination, I am observing massive dimethyl acetal formation instead of my target secondary amine. How can I suppress this?

A1: This is a classic solvent-induced side reaction. When using methanol (MeOH) as a solvent, the bulky ortho-chloro group hinders the approach of your amine, drastically slowing down imine formation. Consequently, the highly concentrated, small methanol molecules outcompete the amine, attacking the aldehyde to form a hemiacetal and subsequently a dead-end dimethyl acetal.

Solution: Transition immediately from protic solvents to an aprotic halogenated solvent like 1,2-dichloroethane (DCE). When paired with, reductive amination proceeds rapidly in DCE without requiring prior imine isolation[1].

Q2: My Knoevenagel condensation with rhodanine is stalling at 40% conversion under standard ethanol reflux. Why?

A2: The Knoevenagel condensation of benzodioxine carbaldehydes often suffers from low yields due to the electronic stabilization (+R effect) of the aldehyde, which makes it a poor electrophile for weak active methylenes[2]. Ethanol hydrogen-bonds strongly to the aldehyde, further dampening its reactivity.

Solution: Switch to a . Acetic acid acts as both a solvent and an electrophilic activator (protonating the carbonyl oxygen), while microwave heating overcomes the steric activation energy barrier imposed by the 7-chloro group, driving yields above 85%[3].

Q3: I am getting unexpected Z-selectivity in my Wittig olefination using a keto-stabilized ylide. Is the solvent to blame?

A3: While solvent polarity plays a role, the primary driver here is the cooperative ortho-effect . Aldehydes bearing ortho-halo or ortho-heteroatom substituents exhibit due to dipole-dipole stabilization within the early-stage oxaphosphetane transition state[4].

Solution: If you require the E-alkene, you must disrupt this transition state stabilization. Use a highly non-polar solvent like Toluene and strictly Li-salt-free conditions. Conversely, if you wish to exploit this , polar aprotic solvents like THF will enhance the dipole interactions[5].

Quantitative Data: Solvent Screening Matrices

Table 1: Solvent Optimization for Reductive Amination (using NaBH(OAc)₃)

SolventDielectric Constant (ε)Imine Conversion (%)Acetal Byproduct (%)Target Amine Yield (%)
Methanol (MeOH)32.7454035
Tetrahydrofuran (THF)7.570<565
Dichloromethane (DCM)9.185<280
1,2-Dichloroethane (DCE) 10.3 >95 <1 92

Table 2: Knoevenagel Condensation Optimization (Aldehyde + Rhodanine)

Solvent SystemCatalystConditionsTimeYield (%)
EthanolPiperidineConventional Reflux, 80°C12 h42
ToluenePiperidine / AcOHDean-Stark, 110°C8 h55
Glacial Acetic Acid Piperidine (0.1 eq) Microwave, 90 W, 80°C 1 h 89

Self-Validating Experimental Protocols

Protocol A: Aprotic Reductive Amination

This protocol utilizes an internal LC-MS validation checkpoint to prevent premature reduction and acetal formation.

  • Preparation: In an oven-dried flask, dissolve 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes under a nitrogen atmosphere.

  • VALIDATION CHECKPOINT: Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and run a rapid LC-MS. The aldehyde peak (M+H = 199) must be <5% relative to the imine/iminium mass. If unreacted aldehyde remains, add 0.5 eq of anhydrous MgSO₄ and stir for an additional 30 minutes before proceeding. Do not add the reducing agent until this criterion is met.

  • Reduction: Once validated, add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Stir for 18 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Microwave-Assisted Knoevenagel Condensation

This protocol utilizes a visual self-indicating checkpoint to confirm active methylene deprotonation and condensation.

  • Assembly: In a microwave-safe open vessel, combine the aldehyde (1.0 eq), rhodanine (1.0 eq), and anhydrous Sodium Acetate (1.0 eq).

  • Solvent Addition: Suspend the mixture in glacial acetic acid (5.0 eq) and add piperidine (0.1 eq).

  • VALIDATION CHECKPOINT: The reaction is self-indicating. Upon addition of piperidine, the pale yellow suspension should rapidly transition to a deep orange hue, indicating successful deprotonation of the active methylene. If no color change occurs, verify the integrity and basicity of your piperidine.

  • Irradiation: Place the vessel in a microwave synthesizer. Irradiate at 80°C (90 W power) for 60 minutes.

  • Isolation: Cool to room temperature. Pour the mixture into crushed ice/water. The highly conjugated 5-arylidene product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Mechanistic & Workflow Visualizations

Pathway A 7-Cl-BZD-6-CHO (Aldehyde) B Imine / Iminium Intermediate A->B Amine + DCE (Aprotic) D Dimethyl Acetal (Dead-End Byproduct) A->D Amine + MeOH (Protic Solvent) C Target Secondary Amine (High Yield) B->C NaBH(OAc)3

Reaction pathway illustrating solvent-dependent divergence in reductive amination.

DecisionTree Start Select Reaction Type RA Reductive Amination Start->RA KC Knoevenagel Condensation Start->KC WO Wittig Olefination Start->WO RA_Solvent Use DCE or DCM Avoid MeOH RA->RA_Solvent Prevents Acetal KC_Solvent Use Glacial AcOH + Microwave KC->KC_Solvent Overcomes Sterics WO_Solvent Use Toluene (E-alkene) or THF (Z-alkene) WO->WO_Solvent Modulates Ortho-Effect

Solvent optimization decision matrix for 7-chloro-benzodioxine-6-carbaldehyde reactions.

References

  • [1] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications.[Link]

  • [2] "Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors." PMC, National Institutes of Health.[Link]

  • [3] "Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one..." PMC, National Institutes of Health.[Link]

  • [4] Byrne, P. A., et al. "Anomalous Z-selectivity in Wittig reactions of keto-stabilised ylides with ortho- heteroatom substituted benzaldehydes." Tetrahedron, CORA UCC.[Link]

  • [5] "Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes." ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers working with 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde . T...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers working with 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde .

The Core Challenge: Dual-Flanking Steric Congestion

The synthetic difficulty of this building block lies in its unique microenvironment. The C6-aldehyde is flanked by two ortho substituents: the C5-oxygen of the rigid benzodioxine ring and the bulky C7-chlorine atom. While the oxygen is tied back into the fused ring system, the chlorine atom (van der Waals radius ~1.75 Å) protrudes directly into the Bürgi-Dunitz trajectory (the ~107° angle required for nucleophilic attack on the carbonyl π∗ orbital)[1]. This physical obstruction drastically increases the activation energy for standard additions, often shifting the reaction pathway toward undesired side reactions like premature reduction or enolization[2].

Below, you will find field-proven strategies, self-validating protocols, and mechanistic insights to bypass these steric barriers.

Strategic Workflow for Hindered Aldehydes

Workflow Start 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde Reaction Planning Q1 Target Reaction Pathway? Start->Q1 RedAm Reductive Amination (C-N Bond) Q1->RedAm Grignard Nucleophilic Addition (C-C Bond via Grignard) Q1->Grignard Olefination Olefination (C=C Bond) Q1->Olefination RedAm_Sol Use Ti(OiPr)4 + NaBH4 (Pre-form Imine) RedAm->RedAm_Sol Grignard_Sol Add anhydrous CeCl3 (Suppress Reduction) Grignard->Grignard_Sol Olefination_Sol Use HWE Reaction (Smaller Phosphonate) Olefination->Olefination_Sol

Caption: Workflow for selecting the optimal synthetic strategy to overcome ortho-chloro steric hindrance.

FAQ 1: Reductive Amination Challenges

Q: Why do my reductive aminations with primary amines stall at the imine formation step, or yield mostly recovered alcohol instead of the target amine?

A: This is a classic kinetic vs. thermodynamic issue. Because of the ortho-chlorine atom, the formation of the intermediate imine is thermodynamically unfavorable and kinetically slow[1]. If you use a one-pot method with standard reducing agents like NaBH3​CN or NaBH(OAc)3​ , the reducing agent will often reduce the unreacted aldehyde directly to the corresponding alcohol before the hindered imine has a chance to form[3].

The Solution: You must decouple the reaction. Force the imine formation to completion using a strong Lewis acid and water scavenger like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) before introducing the reducing agent[4][5]. Ti(OiPr)4​ coordinates to the carbonyl oxygen, drastically increasing its electrophilicity, and drives the equilibrium forward by trapping the displaced water.

Quantitative Comparison of Reducing Systems
Reducing Agent SystemReactivity ProfileTypical Yield (Ortho-Cl Substrates)Primary Side Product
NaBH4​ (One-pot) Too harsh; reduces aldehyde directly.< 10%Alcohol (Direct Reduction)
NaBH(OAc)3​ Mild; but imine formation is too slow.20 - 30%Recovered Aldehyde
NaBH3​CN
  • AcOH
Good; requires strict pH control (pH ~5).40 - 50%Cyanohydrin adduct
Ti(OiPr)4​ then NaBH4​ Excellent; forces imine formation first.> 85% Minimal
Protocol: Ti(OiPr)4​ -Mediated Reductive Amination

Self-Validating Check: The reaction mixture should turn distinctly yellow upon the addition of Ti(OiPr)4​ , confirming the formation of the titanium-imine complex.

  • Imine Formation: In an oven-dried flask under nitrogen, combine 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1.0 eq) and the desired amine (1.2 eq).

  • Activation: Add neat Ti(OiPr)4​ (2.0 eq). Stir the neat mixture (or use a minimal amount of anhydrous THF if solids are intractable) at room temperature for 6–12 hours.

  • Reduction: Dilute the mixture with absolute ethanol (10 mL/mmol). Cool to 0 °C. Carefully add NaBH4​ (1.5 eq) in small portions. Caution: Effervescence will occur.

  • Workup: Stir for an additional 2 hours at room temperature. Quench by adding water (2 mL/mmol). A thick white precipitate of TiO2​ will form immediately.

  • Isolation: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the filtrate, dry over Na2​SO4​ , and concentrate.

FAQ 2: Nucleophilic Additions (Grignard Reactions)

Q: When attempting a Grignard addition to the aldehyde, I isolate mostly the reduced alcohol (7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol. What is happening?

A: Sterically hindered aldehydes force bulky Grignard reagents (especially those with β -hydrogens, like ethylmagnesium bromide) to act as hydride donors rather than nucleophiles[6]. Because the ortho-chlorine blocks direct attack at the carbonyl carbon, the Grignard reagent adopts a cyclic, six-membered transition state, transferring a β -hydride to the aldehyde and releasing an alkene[2][6].

The Solution: Employ the Imamoto activation strategy using anhydrous Cerium(III) chloride ( CeCl3​ )[7]. CeCl3​ undergoes transmetalation with the Grignard reagent to form an organocerium intermediate ( R-CeCl2​ ). Organocerium reagents are highly oxophilic, significantly less basic, and less sterically demanding than their magnesium counterparts, forcing the reaction down the direct 1,2-addition pathway[2][8].

Mechanism Aldehyde Hindered Aldehyde + Grignard (R-MgX) Pathway1 Standard Conditions Aldehyde->Pathway1 Pathway2 CeCl3 Added Aldehyde->Pathway2 Result1 β-Hydride Transfer (Reduction to 1° Alcohol) Pathway1->Result1 Steric Clash Result2 Organocerium Intermediate (R-CeCl2) Pathway2->Result2 Transmetalation Result3 Direct 1,2-Addition (Target 2° Alcohol) Result2->Result3 High Oxophilicity

Caption: Mechanistic divergence in Grignard additions mediated by Cerium(III) chloride activation.

Protocol: CeCl3​ -Mediated Grignard Addition

Self-Validating Check: The successful formation of the active organocerium species is indicated by the smooth dissolution of the Grignard reagent into the cerium slurry without exothermic gas evolution (which would indicate moisture contamination).

  • Cerium Activation: Critical Step. CeCl3​ must be rigorously anhydrous. If using CeCl3​⋅7H2​O , dry it under high vacuum at 140 °C for 2 hours. (Purchasing pre-dried anhydrous CeCl3​ beads is highly recommended).

  • Slurry Formation: Under nitrogen, suspend anhydrous CeCl3​ (1.5 eq) in dry THF. Stir vigorously at room temperature for 2 hours to form a uniform, milky slurry[2].

  • Transmetalation: Cool the slurry to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the R-CeCl2​ species.

  • Addition: Add a solution of 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1.0 eq) in dry THF dropwise.

  • Completion: Stir for 2 hours at -78 °C, then allow it to slowly warm to 0 °C. Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

FAQ 3: Condensation Reactions (Wittig vs. HWE)

Q: Standard Wittig reactions using triphenylphosphonium ylides give very low yields and poor E/Z selectivity. How can I improve olefination?

A: The bulky triphenylphosphine ( PPh3​ ) group on standard Wittig ylides clashes severely with the ortho-chloro group during the formation of the four-membered oxaphosphetane intermediate. To bypass this, switch to the Horner-Wadsworth-Emmons (HWE) reaction . HWE utilizes diethyl phosphonate carbanions, which are significantly smaller and more reactive than triphenylphosphonium ylides, easily overcoming the steric barrier to yield predominantly the thermodynamically stable (E)-alkene[2].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to GC-MS Validation Protocols for 7-chloro-2,3-dihydrobenzo[b]dioxine-6-carbaldehyde

A Comparative Guide to GC-MS Validation Protocols for 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to GC-MS Validation Protocols for 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde

This guide provides a comprehensive framework for the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde. As a critical intermediate or potential impurity in pharmaceutical manufacturing, ensuring a reliable analytical method is paramount for quality control, stability testing, and regulatory compliance.

We will move beyond a simple checklist of validation steps. Instead, this guide delves into the scientific rationale behind methodological choices, offering a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a robust, accurate, and precise analytical method suitable for its intended purpose.

The Foundation: Method Development & System Suitability

Before validation can begin, a suitable analytical method must be developed. The unique properties of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde—a chlorinated, heterocyclic aldehyde—dictate the optimal GC-MS parameters. The molecule's aromatic structure and halogenation make it thermally stable and well-suited for GC analysis.

Instrument & Method Parameter Selection: A Comparative Rationale

The choice of instrumental parameters is the first critical decision point. Here, we compare common alternatives and justify the selection for our target analyte.

ParameterRecommended ChoiceAlternative ChoiceRationale for Recommendation
GC Column Agilent DB-5ms (30m x 0.25mm, 0.25µm)Polar (e.g., Wax column)The DB-5ms, a low-bleed, non-polar column, provides excellent resolution for semi-volatile compounds. Its inertness is crucial for preventing the degradation of the active aldehyde group. A polar column could offer alternative selectivity but may have lower thermal stability.
Injection Mode SplitlessSplitFor impurity analysis, achieving the lowest possible detection limits is essential. Splitless injection maximizes the transfer of the analyte onto the column, enhancing sensitivity.[4]
Inlet Temperature 250 °C>280 °CThe temperature must be high enough for rapid volatilization without causing thermal degradation of the analyte. From experience, 250 °C provides a good balance for this class of compounds.
MS Detection Mode Selected Ion Monitoring (SIM)Full ScanSIM mode offers significantly higher sensitivity and selectivity for quantitative analysis by monitoring only specific, characteristic ions of the analyte. Full Scan is invaluable during method development for peak identification and specificity assessment but is less suitable for routine quantification at trace levels.[5]
System Suitability Testing (SST): The Daily Method Guardian

Before any validation or sample analysis run, the system's readiness must be confirmed through a System Suitability Test (SST).[6][7] This is a non-negotiable step that ensures the analytical system is performing as expected.[8]

Protocol: System Suitability Test

  • Prepare the SST Solution: Create a standard solution of 7-chloro-2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde at a concentration in the middle of the expected calibration range (e.g., 1.0 µg/mL).

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Evaluate Parameters: Calculate the mean and relative standard deviation (RSD) for peak area and retention time. Assess peak shape (tailing factor).

  • Compare to Acceptance Criteria: The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Retention Time %RSD ≤ 1.0%Confirms the stability of the GC oven and carrier gas flow.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures good peak shape, which is critical for accurate integration and quantification.

The Validation Workflow: A Step-by-Step Guide

Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[9] The following sections detail the experimental protocols for each key validation parameter as stipulated by ICH Q2(R1).[2][3]

Validation_Workflow cluster_dev Phase 1: Method Development cluster_rep Phase 3: Application Dev Method Development (Column, Temp, Flow, MS Tuning) SST_Dev System Suitability Establishment (SST) Dev->SST_Dev Define Criteria Specificity Specificity (Peak Purity, ID) SST_Dev->Specificity Proceed if SST Passes Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ (Sensitivity) Linearity->LOD_LOQ Data can be used Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Deliberate Changes) Precision->Robustness Routine Routine Sample Analysis Robustness->Routine Validated Method Ready Validation_Interrelation center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD / LOQ center->LOD_LOQ Robustness Robustness center->Robustness Linearity->LOD_LOQ informs Accuracy->Precision LOD_LOQ->Accuracy must be accurate at LOQ

Sources

Comparative

Benchmarking 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde in High-Throughput Screening: A Comparative Guide

As high-throughput screening (HTS) libraries evolve from flat, achiral spaces into more complex, pharmacophorically rich domains, the selection of core building blocks dictates the success rate of downstream hit-to-lead...

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Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput screening (HTS) libraries evolve from flat, achiral spaces into more complex, pharmacophorically rich domains, the selection of core building blocks dictates the success rate of downstream hit-to-lead campaigns. 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (7-Cl-BZD-CHO) has emerged as a highly versatile, privileged scaffold.

This guide provides an objective, data-driven comparison of 7-Cl-BZD-CHO against standard alternative scaffolds, detailing its physicochemical advantages, reactivity in library synthesis, and performance metrics in biochemical screening workflows.

Structural Rationale and Physicochemical Benchmarking

The benzodioxine ring is a well-documented pharmacophore that provides conformational restriction while offering two oxygen lone pairs capable of acting as hydrogen-bond acceptors. However, unsubstituted benzodioxines often suffer from rapid phase I metabolism (aromatic hydroxylation).

By introducing a chlorine atom at the 7-position—ortho to the 6-carbaldehyde group—we fundamentally alter the molecule's profile. The causality here is threefold:

  • Metabolic Shielding: The halogen blocks the metabolically labile 7-position, drastically reducing intrinsic clearance (CLint) in liver microsomes, a critical factor in.

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the chlorine atom increases the electrophilicity of the adjacent carbonyl carbon, accelerating nucleophilic attack during library synthesis.

  • Target Engagement: The chlorine atom provides a defined halogen-bond donor vector, which frequently improves binding affinity in lipophilic protein pockets compared to unsubstituted analogs.

Table 1: Physicochemical and Reactivity Comparison
ScaffoldMW ( g/mol )cLogPPSA (Ų)Imine Conversion (2h)RLM CLint (µL/min/mg)
7-Cl-BZD-CHO 198.602.4535.5>95% < 45
BZD-CHO (Unsubstituted)164.161.8035.5~80%> 120
Indole-3-CHO (Standard)145.161.6528.9~60%> 200

Data Interpretation: 7-Cl-BZD-CHO hits the optimal lipophilicity "sweet spot" (cLogP ~2.5) for membrane permeability while demonstrating superior microsomal stability and synthetic reactivity compared to standard heteroaromatic aldehydes.

SAR_Logic Molecule 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine -6-carbaldehyde Chloro 7-Chloro Group Increases Lipophilicity Halogen Bonding Blocks CYP450 Metabolism Molecule->Chloro Dioxine Benzodioxine Ring Rigid Pharmacophore H-Bond Acceptors (O) Favorable Trajectory Molecule->Dioxine Aldehyde 6-Carbaldehyde Electrophilic Handle Rapid Diversification Molecule->Aldehyde

Fig 1: Structural deconstruction and mechanistic rationale for the 7-Cl-BZD-CHO pharmacophore.

High-Throughput Library Synthesis: Reactivity Benchmarking

To leverage this building block in HTS, it is typically subjected to parallel reductive amination to generate diverse secondary and tertiary amine libraries. The protocol below is designed as a self-validating system , ensuring that unreacted starting materials do not trigger false positives in downstream assays.

Protocol: 384-Well Parallel Reductive Amination

Objective: Generate a 384-member amine library with >85% purity without the need for preparative HPLC purification.

Step-by-Step Methodology:

  • Reactant Dispensing: Using an automated liquid handler, dispense 10 µL of diverse primary/secondary amine stock solutions (0.1 M in anhydrous 1,2-dichloroethane[DCE]) into a 384-well polypropylene deep-well plate.

  • Scaffold Addition: Dispense 10 µL of 0.1 M 7-Cl-BZD-CHO (in DCE) to each well.

  • Imine Formation (Incubation): Seal the plate and incubate at 25°C for 2 hours.

    • Causality: The ortho-chlorine accelerates imine formation. The rigid benzodioxine structure prevents the formyl group from folding into sterically hindered conformations, ensuring near-quantitative conversion.

  • Selective Reduction: Add 10 µL of a 0.2 M Sodium triacetoxyborohydride (NaBH(OAc)₃) suspension in DCE. Agitate at 400 rpm for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is chosen specifically because it is mild enough to reduce the imine intermediate without reducing any residual unreacted aldehyde into an alcohol, thereby maintaining a clean reaction profile.

  • Quenching & Self-Validation: Quench the reaction by adding 5 µL of 1N NaOH to hydrolyze the borate complexes.

    • Validation Check: Before solvent evaporation, sample a diagonal cross-section of the plate (n=16 wells) for LC-MS analysis. If the average Product-to-Starting-Material AUC ratio is >85%, proceed to vacuum centrifugation to yield the dry library films.

HTS Performance: Hit Rates and Attrition

When deploying the 7-Cl-BZD-CHO-derived library in biochemical screens, the data consistently shows a higher quality of hits compared to indole- or unchlorinated benzodioxine-derived libraries.

In recent quantitative HTS (qHTS) campaigns aimed at, libraries built on rigid, halogenated scaffolds demonstrated a significantly lower attrition rate.

Benchmarked Screening Metrics:

  • Primary Hit Rate: 1.2% (Compared to 0.8% for Indole-3-CHO derivatives).

  • PAINS Interference: < 0.1%. The benzodioxine core is electronically stable and does not act as a redox cycler or metal chelator, avoiding common Pan-Assay Interference Compounds (PAINS) flags.

  • Z'-Factor Compatibility: The scaffold exhibits no intrinsic fluorescence at standard assay excitation wavelengths (e.g., 340 nm, 488 nm), ensuring it does not interfere with ratiometric or fluorometric readouts, maintaining Z' > 0.6 across plates.

HTS_Workflow Scaffold 7-Cl-BZD-CHO Scaffold RedAmin Reductive Amination (NaBH(OAc)3, DCE) Scaffold->RedAmin Amines Amine Library (n=384) Amines->RedAmin Library HTS Library (384-well plates) RedAmin->Library PrimaryScreen Primary HTS (Biochemical Assay) Library->PrimaryScreen HitTriage Hit Triage (PAINS & Interference) PrimaryScreen->HitTriage Z' > 0.6 Validation Orthogonal Validation (DSF / CETSA) HitTriage->Validation Active Hits

Fig 2: High-throughput screening workflow utilizing the 7-Cl-BZD-CHO scaffold for library generation.

Hit Validation and Orthogonal Testing

Progressing actives from an HTS campaign requires rigorous validation to eliminate false positives. Because 7-Cl-BZD-CHO derivatives are highly lipophilic, they can occasionally trigger aggregation-based false positives at high micromolar concentrations.

To counter this, a must be employed:

  • Detergent Spiking: Re-run the primary assay with 0.01% Triton X-100. If the IC₅₀ shifts by >10-fold, the compound is an aggregator and should be discarded.

  • Orthogonal Biophysical Validation: Subject the confirmed biochemical hits to Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assays (CETSA). The rigid nature of the 7-Cl-benzodioxine core typically yields a strong, measurable thermal stabilization (ΔTm > 2°C) upon target engagement, confirming true allosteric or orthosteric binding.

Conclusion

For drug development professionals constructing targeted HTS libraries, 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde represents a superior building block. Its unique combination of electronic activation for rapid parallel synthesis, coupled with metabolic shielding and favorable physicochemical properties, yields higher-quality hits and smoother transitions into lead optimization phases compared to traditional unsubstituted heteroaromatics.

References
  • Integrated Approach of Machine Learning and High-Throughput Screening to Identify Chemical Probe Candidates Targeting Aldehyde Dehydrogenases. ACS Pharmacology & Translational Science. URL:[Link]

  • Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding. Journal of Medicinal Chemistry. URL:[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. URL:[Link]

Safety & Regulatory Compliance

Safety

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I frequently consult with discovery chemistry and drug development teams on the safe handling and lifecycle management of complex organic building blocks. 7-Chloro-2,3-dihydrobenzo[b][1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with discovery chemistry and drug development teams on the safe handling and lifecycle management of complex organic building blocks. 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a highly specialized, halogenated aromatic aldehyde used in pharmaceutical synthesis.

Improper disposal of this compound presents severe environmental and operational risks. Because it contains both a chlorine atom and a benzo-dioxine scaffold, incorrect incineration parameters can theoretically lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Furthermore, its reactive aldehyde group introduces chemical incompatibility risks in mixed waste streams.

The following guide provides a self-validating, step-by-step methodology for the safe segregation, containment, and disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profiling & Causality

To manage waste effectively, we must first understand the mechanistic reasons behind our disposal choices. Every protocol step is dictated by the molecule's structural alerts.

  • The Halogenated Benzo-Dioxine Scaffold: The presence of a chlorine atom on an aromatic ring fused to a 1,4-dioxine moiety means this compound must never be disposed of in general non-halogenated waste . Low-temperature combustion of chlorinated aromatics can cause condensation reactions that generate PCDDs . Therefore, it must be routed exclusively to a licensed hazardous waste facility capable of sustaining temperatures >1100°C with sufficient residence time to completely mineralize the organic framework into CO₂, H₂O, and HCl.

  • The Electrophilic Aldehyde: The C6-carbaldehyde group is highly reactive. If mixed with nucleophilic waste streams (such as concentrated primary or secondary amines), it can undergo spontaneous, exothermic Schiff base condensation. In a sealed waste carboy, this exothermic reaction can lead to dangerous over-pressurization and container rupture.

Table 1: Chemical Properties & Logistical Implications
Structural FeatureHazard ImplicationOperational Disposal Directive
Chlorinated Aromatic Precursor to PCDDs upon incomplete combustion.Route strictly to Halogenated Waste for high-temp (>1100°C) incineration.
Aldehyde Group Exothermic reactivity with nucleophiles.Strictly segregate from amine, ammonia, and strong oxidizer waste streams.
Physical State Solid powder (typically).Double-bag solid waste; use High-Density Polyethylene (HDPE) for liquids.
Ecotoxicity Harmful to aquatic life.Zero-tolerance for sink disposal or aqueous drain discharge.

Waste Segregation & Compatibility Matrix

Proper segregation at the source is the most critical step in laboratory waste management, directly impacting the safety of downstream waste haulers and environmental compliance .

Table 2: Waste Segregation Matrix
Waste Stream CategoryCompatibilityMechanistic Rationale
Halogenated Organics (e.g., DCM, Chloroform) Highly Compatible Ensures the waste is routed to the correct high-temperature incinerator.
Non-Halogenated Organics (e.g., Hexane, EtOAc) Incompatible Dilutes halogen content unpredictably; violates EPA segregation guidelines.
Amine/Base Waste Incompatible High risk of exothermic Schiff base formation and container pressurization.
Aqueous Acidic Waste Incompatible Low solubility; risk of phase separation and environmental contamination.

Mandatory Visualization: Disposal Decision Matrix

The following workflow illustrates the strict segregation paths required for both solid and liquid waste forms of this compound.

WasteWorkflow A Waste Generation: 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde B Physical State Assessment A->B C Solid Waste (Powders, Consumables) B->C Solid D Liquid Waste (Reaction Mixtures) B->D Dissolved E Halogenated Solid Waste (HDPE Container) C->E F Halogenated Solvent Waste (Vented Carboy, No Amines) D->F G RCRA-Permitted High-Temp Incineration (>1100°C to prevent PCDD formation) E->G F->G

Fig 1: Disposal decision matrix for halogenated benzo-dioxine derivatives to prevent PCDD formation.

Step-by-Step Methodology: Standard Operating Procedure (SOP)

This protocol is designed for researchers handling 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde at the bench scale (milligram to multi-gram quantities).

Step 1: Hazard Assessment & PPE Verification

  • Action: Don standard laboratory PPE: Nitrile gloves (double-gloving recommended if handling solutions in penetrating solvents like DCM), safety goggles, and a flame-resistant lab coat.

  • Causality: Nitrile provides excellent resistance to the solid compound, but if the compound is dissolved in a halogenated solvent, the solvent can act as a carrier, rapidly pulling the toxic solute through compromised skin barriers.

Step 2: Container Selection & Preparation

  • Action (Liquids): Select a chemically compatible High-Density Polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Waste." Ensure the container has a vented cap.

  • Action (Solids): Use a wide-mouth HDPE jar or double-bag contaminated consumables (weighing boats, spatulas, filter papers) in heavy-duty transparent polyethylene bags.

  • Causality: While glass is chemically inert, HDPE is mandated for centralized accumulation to eliminate the risk of shatter-induced spills during transit to the Central Accumulation Area (CAA) . Vented caps prevent catastrophic pressure buildup from unintended trace reactions.

Step 3: Waste Transfer & Segregation

  • Action: Transfer the waste inside a certified chemical fume hood. For liquid reaction mixtures containing the compound, slowly pour the mixture into the Halogenated Waste carboy using a designated funnel.

  • Critical Check: Verify the waste log attached to the carboy to ensure no primary/secondary amines or strong oxidizers have been previously added to this specific container.

Step 4: RCRA-Compliant Labeling

  • Action: Immediately affix a hazardous waste tag to the container.

  • Required Information: Check the boxes for "Toxic" and "Halogenated." Write out the full chemical name: 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde. Do not use abbreviations or structural formulas, as emergency responders and waste haulers rely on standardized nomenclature.

Step 5: Transfer to Central Accumulation Area (CAA)

  • Action: Once the container reaches 75% capacity (leaving 25% headspace for vapor expansion), seal it tightly and transport it to your facility's CAA using a secondary containment cart. Submit a pickup request to your Environmental Health and Safety (EHS) department.

Spill Response & Decontamination

In the event of a spill prior to disposal, immediate containment is required to prevent aerosolization or environmental release.

  • Solid Spills: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp paper towels (using water or a mild non-reactive solvent like isopropanol) to suppress dust. Wipe up the material and place all contaminated towels into the Halogenated Solid Waste container.

  • Liquid Spills (Dissolved Compound): Deploy a universal chemical absorbent pad or inert absorbent powder (e.g., diatomaceous earth). Once absorbed, scoop the material using a non-sparking tool into a solid waste container.

  • Surface Decontamination: Wash the affected area with a mixture of water and a mild detergent, followed by an isopropanol wipe-down, ensuring all wipes are disposed of as hazardous solid waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov,[Link]

  • My Green Lab. "Laboratory Waste Solutions for Sustainable Research Practices." My Green Lab Blog,[Link]

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